

Electrophilicity of the dibromomaleimide core

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Compound of Interest

Compound Name: *Dibromomaleimide*

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An In-depth Technical Guide to the Electrophilicity and Application of the **Dibromomaleimide** Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **dibromomaleimide** (DBM) core is a highly electrophilic scaffold that has emerged as a powerful tool in chemical biology and drug development. Its unique reactivity profile, particularly towards thiol groups, has made it a leading platform for the site-specific modification of proteins and the construction of advanced bioconjugates.^[1] This guide provides a comprehensive overview of the electrophilic nature of the DBM core, its application in creating stable and homogeneous antibody-drug conjugates (ADCs), and detailed protocols for its synthesis and use.

Dibromomaleimides are classified as "next-generation maleimides" (NGMs) and offer significant advantages over traditional maleimide linkers.^[2] Conventional maleimide-thiol adducts (thiosuccinimides) are susceptible to retro-Michael reactions, leading to premature payload release and off-target toxicity.^{[3][4]} The DBM core addresses this instability. It reacts rapidly with two cysteine thiols, typically from a reduced interchain disulfide bond in an antibody, to form a stable dithiomaleimide bridge.^[5] This intermediate can then undergo hydrolysis to form a maleamic acid, effectively "locking" the conjugate and rendering it highly stable against thiol exchange in biological media.^{[4][6]} This strategy allows for the production of homogeneous ADCs with a drug-to-antibody ratio (DAR) of precisely four, a key factor in developing therapeutics with improved safety and efficacy profiles.^{[6][7]}

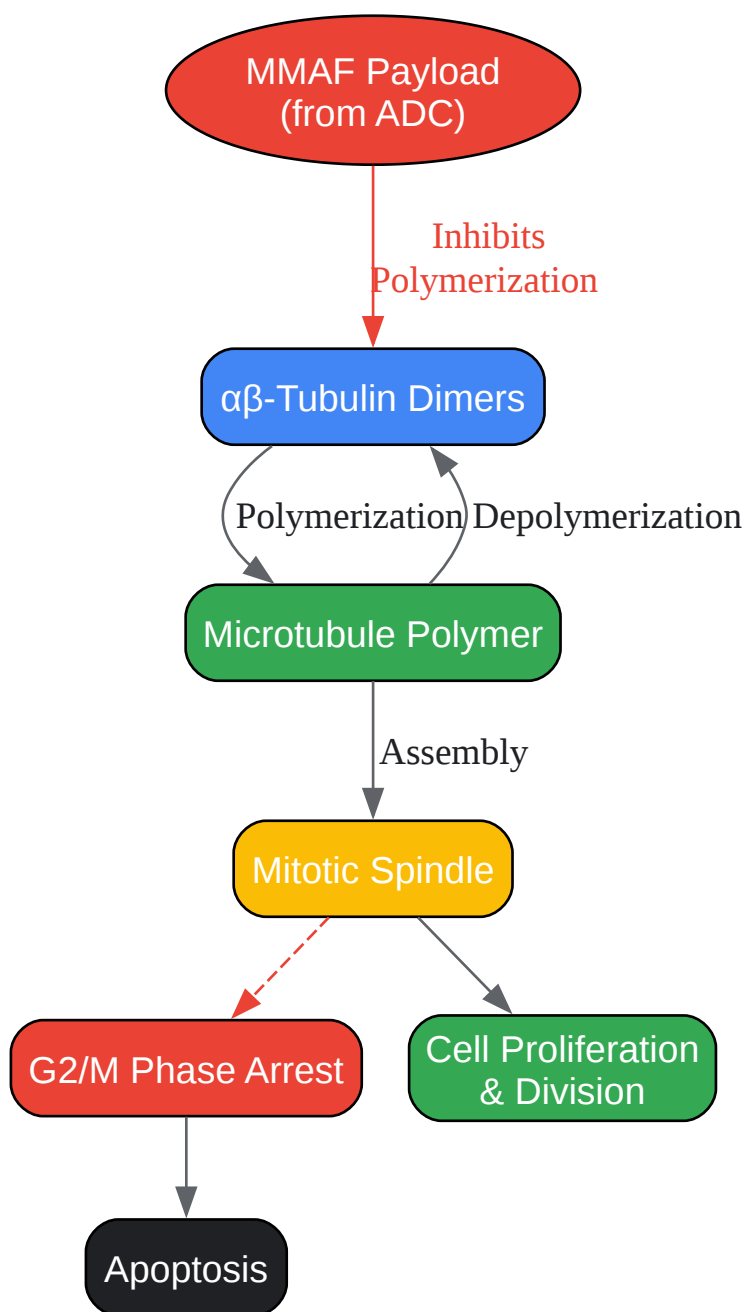
Chemical Properties and Electrophilicity

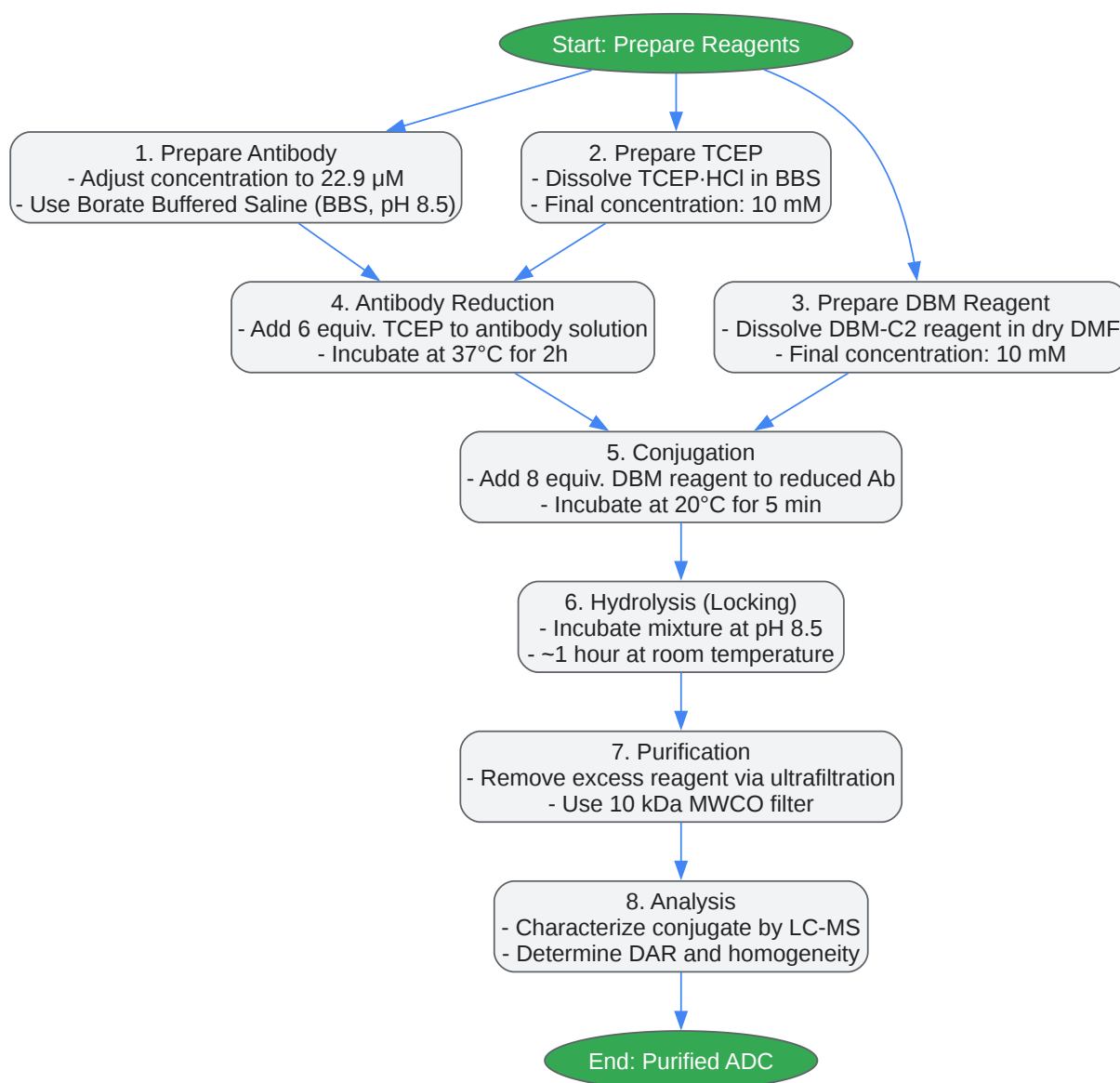
The high electrophilicity of the **dibromomaleimide** core is central to its utility. The two bromine atoms on the maleimide ring are excellent leaving groups, and their presence, combined with the electron-withdrawing nature of the imide carbonyls, makes the carbon-carbon double bond highly susceptible to nucleophilic attack by thiols.

Reaction with Thiols

The primary reaction of the DBM core is a rapid, sequential substitution with two thiol nucleophiles, such as the cysteine residues exposed after the reduction of an antibody's interchain disulfide bonds. This process re-bridges the disulfide bond, covalently linking the two cysteine residues through the maleimide scaffold.[8] The reaction is extremely efficient, often reaching completion in under five minutes at room temperature.[6]

Following the conjugation, the resulting dithiomaleimide can be hydrolyzed under mild basic conditions (e.g., pH 8.5).[6] This ring-opening reaction forms a dithiomaleamic acid, which is exceptionally stable and not reactive towards serum thiols.[4]





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